

understanding Glycine-d3 certificate of analysis

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Compound of Interest

Compound Name: Glycine-d3

Cat. No.: B1339739

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An In-depth Technical Guide to the **Glycine-d3** Certificate of Analysis

Introduction

Glycine-d3, the deuterated isotopologue of glycine, is a critical tool for researchers, particularly in the fields of mass spectrometry-based proteomics and metabolomics. It frequently serves as an internal standard for the accurate quantification of glycine and other small molecules in complex biological samples.^[1] A Certificate of Analysis (CoA) is a formal document that provides verified, quantitative data about a specific batch of a chemical, ensuring it meets the required purity and identity specifications for research applications.^[2]

This guide provides an in-depth technical overview of a typical **Glycine-d3** Certificate of Analysis. It is designed for researchers, scientists, and drug development professionals to help them interpret the data, understand the underlying experimental methods, and effectively assess the quality of the material.

Data Presentation: Decoding the Certificate of Analysis

A CoA for **Glycine-d3** typically presents data across several categories. The following tables summarize the key quantitative information you will encounter.

Table 1: General Properties & Identification

This section provides fundamental information about the compound, confirming its identity and basic physical characteristics.

Parameter	Specification	Typical Value
Appearance	White solid	Conforms
Molecular Formula	C ₂ H ₂ D ₃ NO ₂	C ₂ H ₂ D ₃ NO ₂
Molecular Weight	78.09 g/mol	78.09 g/mol [3]
Solubility	Soluble in Water	Soluble in Water
Identity (¹ H NMR)	Conforms to structure	Conforms
Identity (Mass Spec)	Conforms to structure	Conforms

Table 2: Purity Assessment

Purity is a critical parameter, often assessed by multiple analytical techniques to account for different types of potential impurities.

Test	Method	Specification	Result
Chemical Purity	HPLC (UV, 210 nm)	≥98.0%	99.5%
Residual Solvents	GC-MS	Per USP <467>	<200 ppm Methanol[2]
Water Content	Karl Fischer Titration	≤0.5%	0.1%
Elemental Analysis	Combustion Analysis	Conforms to theory ±0.4%	Conforms

Table 3: Isotopic Purity

For a deuterated standard, isotopic enrichment is arguably the most important specification, as it directly impacts quantification accuracy.

Parameter	Method	Specification	Result
Isotopic Enrichment	Mass Spectrometry	≥98.0 atom % D	99.2 atom % D
Isotopic Purity (d3)	Mass Spectrometry	Report	98.5% (d3 species)
Isotopic Purity (d2)	Mass Spectrometry	Report	1.4% (d2 species)
Isotopic Purity (d1)	Mass Spectrometry	Report	<0.1% (d1 species)
Isotopic Purity (d0)	Mass Spectrometry	Report	<0.1% (d0 species)

Note: Isotopic enrichment refers to the percentage of deuterium at the labeled positions, while isotopic purity refers to the percentage of molecules that are the fully deuterated (d3) species.
[\[4\]](#)

Experimental Protocols

The data presented in a CoA is generated through rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the structural integrity of the molecule and assess the degree of deuteration at specific sites.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **Glycine-d3** is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, as D2O would exchange with the amine protons). An internal standard like tetramethylsilane (TMS) may be added for chemical shift referencing.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 600 MHz) is used.
- **¹H NMR Acquisition:** A standard proton NMR spectrum is acquired. For **Glycine-d3**, the signal corresponding to the α-carbon proton (typically around 3.4 ppm in non-deuterated glycine) should be significantly diminished or absent.[\[5\]](#) The remaining small signal can be

integrated against a known internal standard to quantify the amount of residual, non-deuterated Glycine-d0.

- **Data Analysis:** The chemical shifts, splitting patterns (if any), and integrations of the observed peaks are compared against a reference spectrum of glycine to confirm the chemical structure. The reduction in the integral of the methylene proton signal provides evidence of high deuteration.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and, most importantly, to determine the isotopic enrichment and distribution of isotopologues.

Methodology:

- **Sample Preparation:** The **Glycine-d3** sample is dissolved at a low concentration (e.g., 1 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to facilitate ionization.
- **Instrumentation:** A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is coupled with a liquid chromatography system (LC-MS).^[6]
- **LC-ESI-HRMS Acquisition:**
 - The sample is injected into the LC system for separation from any non-volatile impurities.
 - The eluent is directed to an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., $[M+H]^+$).^[7]
 - The instrument is operated in full-scan mode to detect all ions within a specified mass range (e.g., m/z 70-100).
- **Data Analysis:**
 - The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of **Glycine-d3**.

- The most abundant peak should correspond to the fully deuterated species ($[C_2H_2D_3NO_2 + H]^+$).
- The relative intensities of the peaks for the d0, d1, d2, and d3 species are integrated.
- The isotopic enrichment is calculated based on the relative abundances of these isotopologues.[\[6\]](#)[\[8\]](#)

High-Performance Liquid Chromatography (HPLC)

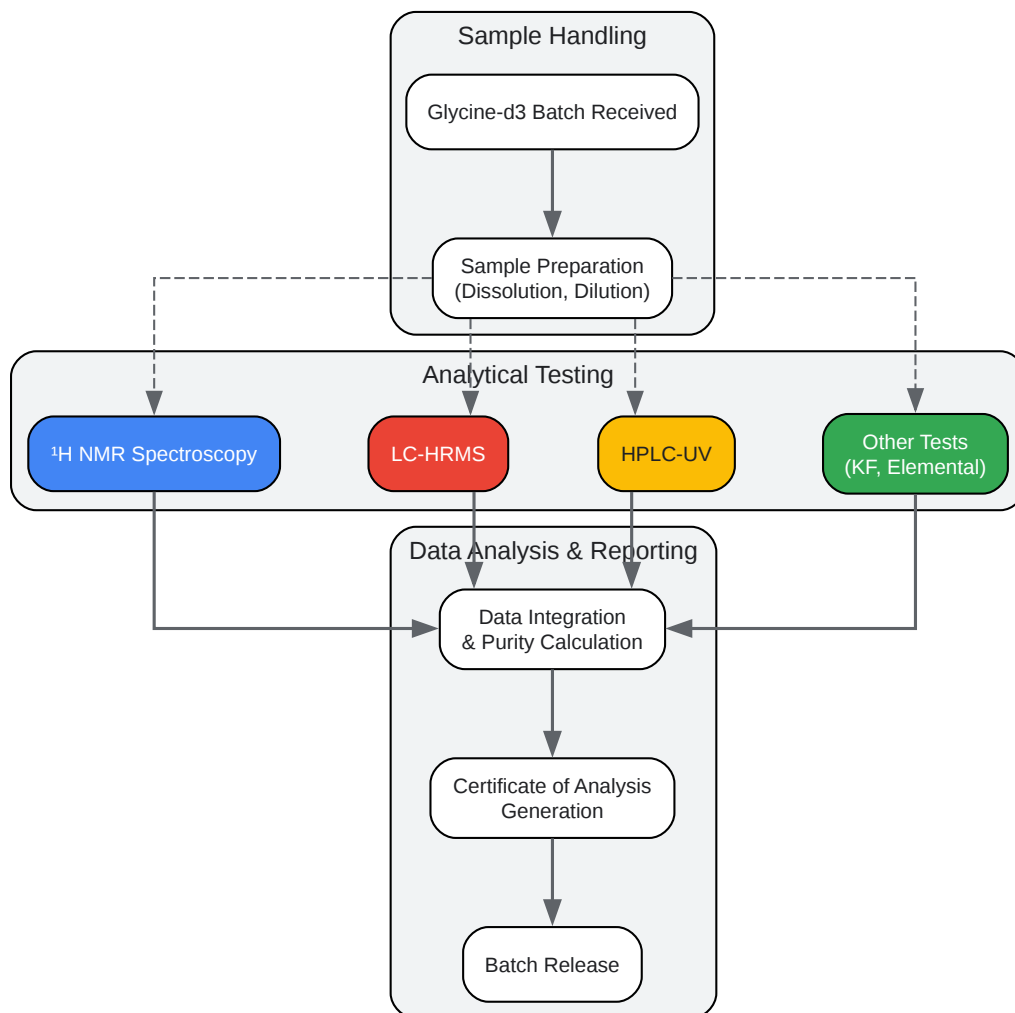
Purpose: To determine the chemical purity of the compound by separating it from any organic impurities.

Methodology:

- Sample Preparation: A known concentration of **Glycine-d3** is prepared in the mobile phase.
- Instrumentation: A standard HPLC system equipped with a UV detector is used. A reversed-phase C18 column is commonly employed.
- Chromatographic Conditions:
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[\[9\]](#)
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
 - Column Temperature: Ambient or controlled (e.g., 25°C).
 - Detection: UV absorbance is monitored at a low wavelength, such as 190-210 nm, as glycine lacks a strong chromophore.[\[10\]](#)
- Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to **Glycine-d3**. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.

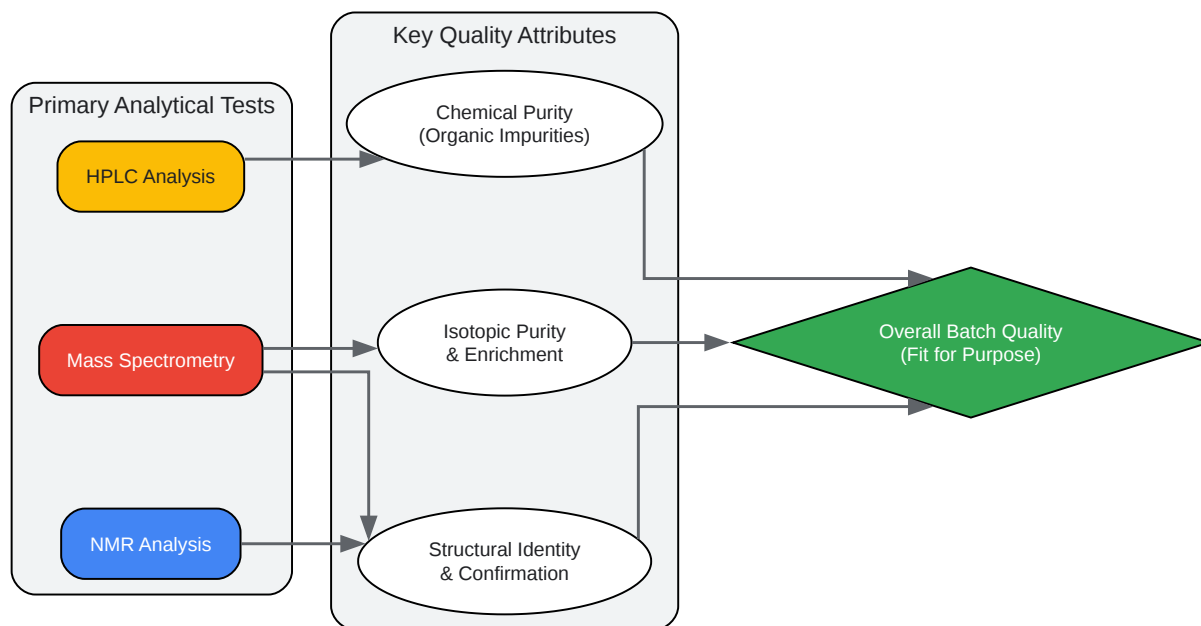
Mandatory Visualization

Diagrams are essential for visualizing complex analytical workflows and the logical connections between different quality control tests.



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Caption: Workflow for **Glycine-d3** Quality Control Analysis.



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
Caption: Logical Relationship of Tests to Final Quality Assessment.

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